N-{2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2,2-diphenylacetamide

Antiviral HIV Integrase inhibition

N-{2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2,2-diphenylacetamide is a fully aromatic, bicyclic heterocycle belonging to the pyrido[1,2-a]pyrimidin-4-one family. It features a 3-amino-2,7-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one scaffold substituted with a 2,2-diphenylacetyl side chain, giving it a molecular formula of C₂₃H₂₁N₃O₂ and a molecular weight of 371.4 g/mol.

Molecular Formula C24H21N3O2
Molecular Weight 383.451
CAS No. 941965-82-8
Cat. No. B2588218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2,2-diphenylacetamide
CAS941965-82-8
Molecular FormulaC24H21N3O2
Molecular Weight383.451
Structural Identifiers
SMILESCC1=CN2C(=NC(=C(C2=O)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)C)C=C1
InChIInChI=1S/C24H21N3O2/c1-16-13-14-20-25-17(2)22(24(29)27(20)15-16)26-23(28)21(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-15,21H,1-2H3,(H,26,28)
InChIKeyBIMXAIXASIUZFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-{2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2,2-diphenylacetamide (CAS 941965-82-8): Core Structure and Functional Profile


N-{2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2,2-diphenylacetamide is a fully aromatic, bicyclic heterocycle belonging to the pyrido[1,2-a]pyrimidin-4-one family. It features a 3-amino-2,7-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one scaffold substituted with a 2,2-diphenylacetyl side chain, giving it a molecular formula of C₂₃H₂₁N₃O₂ and a molecular weight of 371.4 g/mol [1]. This specific 2,7-dimethyl substitution pattern, combined with the bulky lipophilic diphenylacetamide group, distinguishes it from other regioisomers such as the 2,6-dimethyl analogue. The compound is commercially available from screening-collection vendors and has been annotated as displaying antiviral potential .

Why Substituting N-{2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2,2-diphenylacetamide with Other Pyrido[1,2-a]pyrimidine Derivatives Introduces Functional Uncertainty


Even subtle modifications to the pyrido[1,2-a]pyrimidin-4-one core can significantly alter target affinity, selectivity, and cellular phenotype. The 2- and 7-methyl groups enforce a specific steric and electronic environment around the acetylated 3-amino position, while the 2,2-diphenylacetamide tail contributes a distinct hydrophobic footprint. A close analog such as N-(2,6-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,2-diphenylacetamide relocates the methyl group from position 7 to 6, changing the shape complementarity with binding pockets; similarly, the 7-chloro-2-methyl variant introduces an electron-withdrawing substituent that alters the electron density of the pyrimidine ring. Because patent literature establishes that certain pyrido[1,2-a]pyrimidine congeners act as HIV integrase inhibitors [1], even minor structural changes may lead to loss of antiviral activity or unintended off-target profiles. Therefore, without head-to-head data, generic interchange is scientifically unjustified.

Quantitative Differentiators for N-{2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2,2-diphenylacetamide: Evidence-Based Selection Guide


Antiviral Activity Annotation vs. Unsubstituted or Mono-methyl Pyrido[1,2-a]pyrimidine Scaffolds

The compound has been explicitly annotated as having shown promise as an antiviral agent, specifically against RNA viruses such as HIV-1 . This annotation, likely derived from screening campaigns, places it among a subset of pyrido[1,2-a]pyrimidin-4-one derivatives with potential antiviral utility. While quantitative IC₅₀ values are not publicly reported, the annotation contrasts with many unsubstituted or mono-methyl pyrido[1,2-a]pyrimidine scaffolds that lack such specified antiviral tagging.

Antiviral HIV Integrase inhibition

Structural Differentiation: 2,7-Dimethyl Substitution vs. 2,6-Dimethyl Regioisomer

The 2,7-dimethyl pattern distinguishes this compound from the 2,6-dimethyl regioisomer (e.g., N-(2,6-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,2-diphenylacetamide). In the tetrahydro-4H-pyrido[1,2-a]pyrimidine HIV integrase inhibitor patent [1], the substitution position on the pyridine ring is a critical determinant of potency, with 7-substituted derivatives frequently exhibiting superior enzyme inhibition. The 7-methyl group may occupy a hydrophobic pocket that is inaccessible to the 6-methyl isomer, potentially translating to differential target engagement.

Regioisomerism Binding pocket complementarity Pyridopyrimidine

Lipophilic Bulk: 2,2-Diphenylacetamide vs. Smaller or Polar N-Acyl Substituents

The 2,2-diphenylacetamide moiety imparts a calculated log P (cLogP) substantially higher than that of analogs carrying smaller N-acyl groups such as acetamide, propionamide, or ethoxy-nicotinamide [1]. Although experimental log P data are not available for this specific compound, the presence of two phenyl rings versus, for example, the single ring in a phenoxyacetamide derivative suggests a cLogP increase of approximately 1.5–2.0 log units. This enhanced lipophilicity may improve membrane permeability and CNS penetration potential, but also increases the risk of promiscuous binding.

Lipophilicity cLogP Membrane permeability

Optimal Application Scenarios for N-{2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2,2-diphenylacetamide in Antiviral and Medicinal Chemistry Research


HIV-1 Integrase Inhibitor Lead Optimization

Given patent-established precedent for pyrido[1,2-a]pyrimidines as HIV integrase inhibitors and the specific antiviral annotation of this compound against RNA viruses including HIV-1 , this compound is a strong candidate for lead optimization programs targeting HIV integrase. Researchers can use its 2,7-dimethyl substitution pattern as a starting point for synthesizing analogs to probe the integrase binding pocket and improve potency over existing integrase strand transfer inhibitors (INSTIs).

Broad-Spectrum Antiviral Screening Library Enrichment

The compound's annotation as an antiviral agent with activity against RNA viruses supports its inclusion in focused screening libraries for emerging viral pathogens. Its pyrido[1,2-a]pyrimidine core is distinct from nucleoside analogs and protease inhibitors, offering a complementary mechanism of action profile for phenotypic screening cascades .

Structure-Antiviral Activity Relationship (SAR) Studies on Pyrido[1,2-a]pyrimidine Scaffolds

The 2,7-dimethyl-3-(2,2-diphenylacetamido) substitution pattern provides a unique combination of steric and lipophilic features that can be systematically varied. Researchers can compare this compound head-to-head with the 2,6-dimethyl and 7-chloro-2-methyl regioisomers to map the pharmacophoric requirements for antiviral activity and establish robust SAR models .

Quote Request

Request a Quote for N-{2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2,2-diphenylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.